Cas no 950761-81-6 (4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane structure
950761-81-6 structure
Product Name:4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
Número CAS:950761-81-6
MF:C26H23BO2
Megavatios:378.270627260208
MDL:MFCD28098461
CID:2092984
PubChem ID:253661738
Update Time:2025-05-21

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Propiedades químicas y físicas

Nombre e identificación

    • 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane
    • (3-Perylenyl)boronic Acid Pinacol Ester
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene
    • 4,4,5,5-tetramethyl-2-perylen-3-yl-1,3,2-dioxaborolane
    • AK157801
    • AB0175145
    • AX8262339
    • ST24042546
    • 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane (ACI)
    • SCHEMBL9943513
    • Perylene-3-boronic Acid Pinacol Ester
    • 950761-81-6
    • SY036743
    • AKOS024262257
    • T3089
    • PERYLEN-3-YLBORONIC ACID PINACOL ESTER
    • O11116
    • AS-69600
    • MFCD28098461
    • MDL: MFCD28098461
    • Renchi: 1S/C26H23BO2/c1-25(2)26(3,4)29-27(28-25)22-15-14-20-18-11-6-9-16-8-5-10-17(23(16)18)19-12-7-13-21(22)24(19)20/h5-15H,1-4H3
    • Clave inchi: RKJWQQVQQVALBZ-UHFFFAOYSA-N
    • Sonrisas: O1C(C)(C)C(C)(C)OB1C1C2C3=C(C=CC=2)C2=C4C(=CC=C2)C=CC=C4C3=CC=1

Atributos calculados

  • Calidad precisa: 378.17900
  • Masa isotópica única: 378.1791101g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 29
  • Cuenta de enlace giratorio: 1
  • Complejidad: 629
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 18.5

Propiedades experimentales

  • Denso: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 234.0 to 238.0 deg-C
  • PSA: 18.46000
  • Logp: 6.03640
  • Lambda Max: 451(Toluene)(lit.)

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Información de Seguridad

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Alichem
A449039024-1g
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
950761-81-6 95%
1g
$480.76 2023-08-31
Chemenu
CM136073-1g
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
950761-81-6 95%
1g
$434 2023-01-09
abcr
AB474806-200 mg
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane; 97%
950761-81-6
200mg
€173.90 2023-01-08
abcr
AB474806-1 g
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane, 97%; .
950761-81-6 97%
1g
€393.30 2023-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T868417-200mg
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane
950761-81-6 ≥97%
200mg
¥778.50 2022-06-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T868417-1g
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane
950761-81-6 ≥97%
1g
¥3,505.50 2022-06-14
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
MY0210-1g
4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
950761-81-6 90%
1g
$745 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T3089-1G
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane
950761-81-6 >97.0%(GC)
1g
¥3990.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T3089-200MG
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane
950761-81-6 >97.0%(GC)
200mg
¥890.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3089-200mg
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
950761-81-6 97.0%(GC)
200mg
¥890.0 2022-06-10

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
1.4 Solvents: Toluene ;  10 h, reflux
Referencia
Synthesis and spectral properties of ruthenium(II) complexes based on 2,2'-bipyridines modified by a perylene chromophore
Kodama, Koichi; Kobayashi, Akinori; Hirose, Takuji, Tetrahedron Letters, 2013, 54(40), 5514-5517

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  17 h, 70 °C
Referencia
Vibrational dynamics of a perylene-perylenediimide donor-acceptor dyad probed with femtosecond stimulated raman spectroscopy
Brown, Kristen E.; Veldkamp, Brad S.; Co, Dick T.; Wasielewski, Michael R., Journal of Physical Chemistry Letters, 2012, 3(17), 2362-2366

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  rt → 70 °C; 17 h, 70 °C
Referencia
Process for manufacture of polymeric compound having a perylene unit useful for organic light-emitting device, etc.
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Xylene ;  10 min, rt
1.2 Reagents: 2,2,2-Trifluoroethanol ;  36 h, 80 °C
Referencia
Ni-Catalyzed α-Selective C-H Borylations of Naphthalene-Based Aromatic Compounds
Kamei, Toshiyuki ; Nishino, Soshi; Yagi, Akiko; Segawa, Yasutomo ; Shimada, Toyoshi, Journal of Organic Chemistry, 2019, 84(21), 14354-14359

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium Solvents: 1,2-Dimethoxyethane ;  30 s, rt; 12 h, -40 °C
1.2 Reagents: Tempo ;  30 min
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Sodium-Promoted Borylation of Polycyclic Aromatic Hydrocarbons
Fukazawa, Mizuki; Takahashi, Fumiya; Yorimitsu, Hideki, Organic Letters, 2021, 23(12), 4613-4617

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  16 h, 105 °C
Referencia
Efficient Triplet-Triplet Annihilation Upconversion in Solution and Hydrogel Enabled by an S-T Absorption Os(II) Complex Dyad with an Elongated Triplet Lifetime
Wei, Yaxiong; Li, Yuanming; Li, Zefeng; Xu, Xinsheng; Cao, Xiaosong; et al, Inorganic Chemistry, 2021, 60(24), 19001-19008

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  15 h, 70 °C
Referencia
An efficient synthesis of quaterrylenedicarboximide NIR dyes
Avlasevich, Yuri; Muellen, Klaus, Journal of Organic Chemistry, 2007, 72(26), 10243-10246

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  17 h, 70 °C
Referencia
Influences of linker and nucleoside for the helical self-assembly of perylene along DNA templates
Fritz, Yannic; Wagenknecht, Hans-Achim, Frontiers in Chemistry (Lausanne, 2019, 7,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  17 h, 70 °C
Referencia
Singlet Fission from Upper Excited Electronic States of Cofacial Perylene Dimer
Ni, Wenjun; Gurzadyan, Gagik G. ; Zhao, Jianzhang ; Che, Yuanyuan ; Li, Xiaoxin; et al, Journal of Physical Chemistry Letters, 2019, 10(10), 2428-2433

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 69 h, rt
1.4 Reagents: Acetic acid ;  1 h, rt
Referencia
Communication of Bichromophore Emission upon Aggregation - Aroyl-S,N-ketene Acetals as Multifunctional Sensor Merocyanines
Biesen, Lukas; May, Lars; Nirmalananthan-Budau, Nithiya; Hoffmann, Katrin; Resch-Genger, Ute; et al, Chemistry - A European Journal, 2021, 27(53), 13426-13434

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane
Referencia
Intersystem crossing via charge recombination in a perylene-naphthalimide compact electron donor/acceptor dyad
Imran, Muhammad; El-Zohry, Ahmed M.; Matt, Clemens; Taddei, Maria; Doria, Sandra; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2020, 8(24), 8305-8319

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  48 h, 80 °C
Referencia
Preparation method of perylene- and fluorophenyl-containing compound (3-(perfluoro-[1,1'-biphenyl]-4-yl)perylene) applied to green fluorescent powder of LED device
, China, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  2 d, 80 - 90 °C
1.2 Solvents: Toluene ;  3 d, 80 - 90 °C
Referencia
Dye-Terminated, Hyperbranched Polytruxenes and Polytruxene-block-Polythiophene Multiblock Copolymers Made in an "AB2 + A" Approach
Koenen, Jan-Moritz; Jung, Stefan; Patra, Abhijit; Helfer, Anke; Scherf, Ullrich, Advanced Materials (Weinheim, 2012, 24(5), 681-686

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Preparation Products

Proveedores recomendados
Jiangsu Kolod Food Ingredients Co.,ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Kolod Food Ingredients Co.,ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hunan Well Medicine Synthesis Technology Co., Ltd.